molecular formula C11H8BrN B1278976 2-(3-Bromophenyl)pyridine CAS No. 4373-60-8

2-(3-Bromophenyl)pyridine

Cat. No. B1278976
CAS RN: 4373-60-8
M. Wt: 234.09 g/mol
InChI Key: WLPFTJXVEBANAM-UHFFFAOYSA-N
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Patent
US08603645B2

Procedure details

2-bromophenylboronic acid (35.0 g, 0.174 mol) was reacted with 2-bromopyridine (55.1 g, 0.348 mol) under standard Suzuki coupling condition. The excess 2-bromopyridine was removed via vacuum distillation at 125° C. The product was collected at 180° C. as a light yellow liquid (29 g, 71%) and used for the next reaction without additional purification.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1B(O)O.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>>[Br:1][C:2]1[CH:7]=[C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)B(O)O
Name
Quantity
55.1 g
Type
reactant
Smiles
BrC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess 2-bromopyridine was removed via vacuum distillation at 125° C
CUSTOM
Type
CUSTOM
Details
The product was collected at 180° C. as a light yellow liquid (29 g, 71%)
CUSTOM
Type
CUSTOM
Details
used for the next reaction without additional purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.